molecular formula C21H18N2OS B14983015 N-[2-(1H-indol-3-yl)-2-phenylethyl]thiophene-2-carboxamide

N-[2-(1H-indol-3-yl)-2-phenylethyl]thiophene-2-carboxamide

Cat. No.: B14983015
M. Wt: 346.4 g/mol
InChI Key: OHCDEUBPASYAPI-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)-2-phenylethyl]thiophene-2-carboxamide is a hybrid heterocyclic compound combining an indole moiety, a phenylethyl linker, and a thiophene-2-carboxamide group. The phenylethyl group introduces steric and electronic effects that may influence receptor binding or solubility.

Properties

Molecular Formula

C21H18N2OS

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)-2-phenylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H18N2OS/c24-21(20-11-6-12-25-20)23-13-17(15-7-2-1-3-8-15)18-14-22-19-10-5-4-9-16(18)19/h1-12,14,17,22H,13H2,(H,23,24)

InChI Key

OHCDEUBPASYAPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)-2-phenylethyl]thiophene-2-carboxamide typically involves the coupling of tryptamine derivatives with thiophene carboxylic acids. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)-2-phenylethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the indole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amines.

    Substitution: Halogenated indole or thiophene derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)-2-phenylethyl]thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)-2-phenylethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can affect cellular signaling pathways, leading to changes in gene expression and cellular behavior .

Comparison with Similar Compounds

Structural Features and Modifications

The table below highlights key structural variations among analogs and their implications:

Compound Name Structural Features Key Modifications Impact on Properties
Target Compound : N-[2-(1H-indol-3-yl)-2-phenylethyl]thiophene-2-carboxamide Indole + thiophene carboxamide + phenylethyl linker Phenylethyl group at indole C3 Enhanced lipophilicity; potential CNS activity due to aromatic interactions
N-(1H-indol-3-yl)thiophene-2-carboxamide Indole directly linked to thiophene carboxamide No phenylethyl spacer Reduced steric bulk; possible lower receptor selectivity
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]thiophene-2-carboxamide Methoxy substitution at indole C6 Methoxy group at C6 Improved solubility; altered electronic profile for enhanced binding to serotonin receptors
N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide Ethoxy/methoxy-substituted phenyl + indole Bulky aryl substituents Increased molecular weight (420.5 g/mol); potential dual-target activity (e.g., kinase inhibition)
N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide Methyl group at indole C2 Methylation at C2 Steric hindrance may reduce metabolic degradation; retained thiophene bioactivity

Physicochemical Properties

Property Target Compound N-(1H-indol-3-yl)thiophene-2-carboxamide N-[2-(6-methoxyindol-3-yl)ethyl]thiophene-2-carboxamide
Molecular Weight ~350–370 g/mol (estimated) 242.29 g/mol 300.4 g/mol
LogP (Predicted) ~3.5–4.0 2.8 3.2
Hydrogen Bond Donors 2 (indole NH, amide NH) 2 2
Key Functional Groups Indole, thiophene, amide, phenyl Indole, thiophene, amide Indole, thiophene, amide, methoxy

Biological Activity

N-[2-(1H-indol-3-yl)-2-phenylethyl]thiophene-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential applications of this compound based on recent research findings.

Thiophene-fused compounds, such as this compound, are notable for their unique structural properties and biological efficacy. The indole moiety contributes to various pharmacological effects, including antitumor and antimicrobial activities. Recent studies have highlighted their potential in treating conditions such as tuberculosis and cancer.

2. Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions, including Suzuki-Miyaura coupling and N-acylation techniques. The following table summarizes key synthetic pathways:

Step Reaction Type Reagents Yield
1Suzuki-Miyaura coupling2-bromothiophene + phenylboronic acid82%
2C–N coupling3-bromo-2-(2-bromophenyl)thiophene + amineVariable
3Final acylationCarboxylic acid derivativesHigh

3.1 Antitumor Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that it inhibits cell proliferation through multiple pathways:

  • Mechanism of Action : It targets specific molecular pathways involved in cancer progression, such as angiogenesis and apoptosis.
  • IC50 Values : Studies report IC50 values ranging from 7 to 20 µM against breast cancer cell lines (MCF-7 and MDA-MB-468) .

3.2 Antimicrobial Activity

The compound has demonstrated antibacterial properties against several pathogens, including:

  • E. faecalis
  • P. aeruginosa
  • S. typhi

The minimum inhibitory concentration (MIC) values for these bacteria ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

3.3 STING Inhibition

Recent studies have focused on the compound's role as a stimulator of interferon genes (STING) inhibitor. Specific analogs have shown enhanced inhibition of STING phosphorylation compared to reference compounds . This mechanism is crucial for developing therapies targeting viral infections and certain cancers.

4. Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the indole and thiophene components significantly influence biological activity:

  • Indole Substituents : Variations in the nitrogen position or additional functional groups can enhance cytotoxicity.
  • Thiophene Modifications : Altering thiophene ring substituents impacts both solubility and receptor binding affinity.

Case Study 1: Anticancer Efficacy

A study evaluated the compound's effects on human leukemia cell lines, demonstrating a significant reduction in cell viability at concentrations above 10 µM .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the compound's antibacterial activity against clinical isolates of resistant strains, confirming its potential as an alternative therapeutic agent .

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